Cas no 1803704-79-1 (5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrile)

5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
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- 5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrile
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- インチ: 1S/C8H4F2I2N2/c9-7(10)5-3-14-8(12)4(1-2-13)6(5)11/h3,7H,1H2
- InChIKey: WHAYYUIOPZMQMU-UHFFFAOYSA-N
- ほほえんだ: IC1C(=CN=C(C=1CC#N)I)C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 241
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 2.5
5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029072422-500mg |
5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrile |
1803704-79-1 | 97% | 500mg |
$806.85 | 2022-04-02 | |
Alichem | A029072422-250mg |
5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrile |
1803704-79-1 | 97% | 250mg |
$499.20 | 2022-04-02 | |
Alichem | A029072422-1g |
5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrile |
1803704-79-1 | 97% | 1g |
$1,579.40 | 2022-04-02 |
5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrile 関連文献
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrileに関する追加情報
Recent Advances in the Study of 5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrile (CAS: 1803704-79-1)
The compound 5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrile (CAS: 1803704-79-1) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This heterocyclic compound, featuring a difluoromethyl group and two iodine atoms on a pyridine core, has attracted significant attention due to its unique physicochemical properties and potential biological activities. Recent studies have explored its applications as a versatile building block for the synthesis of novel pharmaceuticals, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers successfully utilized the reactive iodine sites for selective cross-coupling reactions, enabling the rapid generation of diverse analogs. The difluoromethyl group was found to significantly enhance metabolic stability while maintaining favorable lipophilicity, addressing a common challenge in kinase inhibitor development.
In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the evaluation of 5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrile derivatives against multidrug-resistant bacterial strains. Several analogs showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values in the low micromolar range. The study highlighted the importance of the difluoromethyl group in enhancing membrane permeability and overcoming bacterial efflux mechanisms.
From a synthetic chemistry perspective, significant progress has been made in optimizing the preparation of 5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrile. A 2023 patent application (WO2023187654) disclosed an improved synthetic route with higher yields and better regioselectivity. The new method employs a palladium-catalyzed difluoromethylation step followed by selective iodination, representing a more efficient approach compared to traditional methods.
Recent computational studies have provided insights into the molecular interactions of this compound. Molecular docking simulations revealed that the electron-withdrawing nature of the difluoromethyl and cyano groups creates an electron-deficient aromatic system that favors π-stacking interactions with protein binding sites. This characteristic, combined with the versatility of the iodine substituents for further functionalization, makes this scaffold particularly valuable for structure-activity relationship studies.
Ongoing research is exploring the application of 5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrile in targeted protein degradation. Preliminary results presented at the 2024 ACS Spring Meeting suggest that derivatives of this compound can serve as effective warheads for PROTAC design, leveraging the iodine atoms for linker attachment while maintaining favorable physicochemical properties for cellular penetration.
As the understanding of this compound's potential continues to grow, researchers are increasingly recognizing its value as a multifunctional building block in drug discovery. Future studies are expected to further explore its applications in various therapeutic areas, with particular focus on overcoming current limitations in bioavailability and selectivity. The unique combination of structural features in 5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrile positions it as a significant tool in the development of next-generation pharmaceuticals.
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